molecular formula C12H23F3S B3040188 12,12,12-Trifluorododecane-1-thiol CAS No. 168703-96-6

12,12,12-Trifluorododecane-1-thiol

Cat. No. B3040188
CAS RN: 168703-96-6
M. Wt: 256.37 g/mol
InChI Key: XRZJJAVEQZDUMB-UHFFFAOYSA-N
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Description

12,12,12-Trifluorododecane-1-thiol, also known as CF3(CH2)10SH, is a fluorinated thiol compound with the chemical formula of C12H22F3S. It has a molecular weight of 256.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a flash point of 101-104/2mm .

Scientific Research Applications

Synthesis and Structural Analysis

12,12,12-Trifluorododecane-1-thiol is relevant in the synthesis of complex chemical structures. Zack and Shreeve (1974) highlighted its utility in creating the trifluoromethylthio moiety in synthesis reactions and for obtaining structural information about compounds with carbon-carbon double bonds (Zack & Shreeve, 1974).

Thiol-Click Chemistry

Thiol-click chemistry, where this compound could play a role, is significant in chemical synthesis and materials applications. This chemistry is valued for its high yields under benign conditions and has diverse applications in fields like chemistry, biology, and materials science. Hoyle, Lowe, and Bowman (2010) discuss these applications and the new mechanistic understanding of thiol-click chemistry (Hoyle, Lowe, & Bowman, 2010).

Photocatalytic Applications

The compound is also significant in photocatalytic applications, especially in trifluoromethylation reactions. Straathof et al. (2014) explored the use of this compound in a photocatalytic process for trifluoromethylation of thiols, demonstrating its effectiveness in various aromatic, hetero-aromatic, and aliphatic substrates (Straathof et al., 2014).

Material Synthesis and Modification

This compound is instrumental in material synthesis and modification. Lowe (2014) highlights its application in advanced macromolecular engineering and materials chemistry, particularly in thiol-ene 'click' chemistry for polymer/material synthesis and modification (Lowe, 2014).

Detection of Thiols

This compound plays a critical role in the development of optical probes for thiols, which are important in biological processes. Chen et al. (2010) focused on fluorescent or colorimetric sensors for thiols, emphasizing the unique mechanisms between sensors and thiols (Chen, Zhou, Peng, & Yoon, 2010).

Thiol-Michael Addition Reaction

The thiol-Michael addition reaction, in which this compound may be used, is a critical tool in materials science due to its modularity and efficiency. Nair et al. (2014) examine this reaction in the context of small molecule synthesis and in situ polymer modifications in biological systems (Nair, Podgórski, Chatani, Gong, Xi, Fenoli, & Bowman, 2014).

Corrosion Inhibition

In the field of material science, this compound shows potential as a corrosion inhibitor. Xu et al. (2016) demonstrated its effectiveness in protecting surfaces from seawater corrosion (Xu, Yang, Qiu, Hou, Zheng, Zhang, Wang, Sun, & Lin, 2016).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314, H317, H335, and H411 . This indicates that it can cause severe skin burns and eye damage (H314), may cause an allergic skin reaction (H317), may cause respiratory irritation (H335), and is toxic to aquatic life with long-lasting effects (H411). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

12,12,12-trifluorododecane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZJJAVEQZDUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(F)(F)F)CCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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